molecular formula C14H16N4O B1387400 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine CAS No. 1310936-61-8

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B1387400
CAS No.: 1310936-61-8
M. Wt: 256.3 g/mol
InChI Key: LEDXAUJKZYLLFD-UHFFFAOYSA-N
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Description

3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is a complex organic compound featuring an indole ring system substituted with an ethyl group and a methoxy group, as well as a pyrazol-5-amine moiety. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents is also critical to minimize environmental impact and improve cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Indole-3-carbinol: Another indole derivative with potential anticancer properties.

  • Melatonin: A well-known indole derivative with applications in regulating sleep and circadian rhythms.

  • 5-Methoxytryptamine: An indole derivative with various biological activities.

Uniqueness: 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of the pyrazol-5-amine moiety, which may confer distinct biological and chemical properties compared to other indole derivatives.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

5-(1-ethyl-4-methoxyindol-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-3-18-11-5-4-6-13(19-2)9(11)7-12(18)10-8-14(15)17-16-10/h4-8H,3H2,1-2H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDXAUJKZYLLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C3=CC(=NN3)N)C(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
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3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
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3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
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3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
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3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
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3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine

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